Pan-KRAS-IN-13 is a compound designed to target and inhibit the activity of the KRAS protein, which is frequently mutated in various cancers, including pancreatic and colorectal cancers. KRAS mutations are pivotal in tumorigenesis, making this compound a significant focus for therapeutic development. The compound aims to provide a broad-spectrum inhibition of multiple KRAS variants, thus addressing the challenges posed by the heterogeneity of KRAS mutations in cancer.
Pan-KRAS-IN-13 falls under the category of small molecule inhibitors specifically targeting oncogenic proteins. It is classified as a pan-KRAS inhibitor due to its ability to affect multiple KRAS mutants, including those commonly found in various cancer types. The development of this compound is part of a broader effort to create targeted therapies that can effectively manage cancers driven by KRAS mutations.
The synthesis of Pan-KRAS-IN-13 involves several advanced chemical techniques aimed at optimizing its efficacy and selectivity. Key methods include:
Technical details indicate that initial screening involved assessing various linkers and their effects on binding affinity using fluorescence polarization assays, which measure the interaction strength between the compound and target proteins .
The molecular structure of Pan-KRAS-IN-13 features a designed scaffold that allows it to interact with the KRAS protein effectively. Key structural characteristics include:
Data derived from crystallography studies reveal that the compound binds preferentially to the GDP-bound form of KRAS, which is critical for its inhibitory action .
Pan-KRAS-IN-13 undergoes several chemical reactions upon administration, primarily focusing on its interaction with KRAS proteins:
These reactions are crucial for its therapeutic efficacy, as they directly impact tumor growth inhibition.
The mechanism by which Pan-KRAS-IN-13 exerts its effects involves several key processes:
Data from preclinical studies indicate significant reductions in tumor growth rates in models expressing various KRAS mutations when treated with Pan-KRAS-IN-13 .
Pan-KRAS-IN-13 exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses confirm these properties contribute to its potential as an effective therapeutic agent.
Pan-KRAS-IN-13 has significant applications in cancer research and therapy:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: